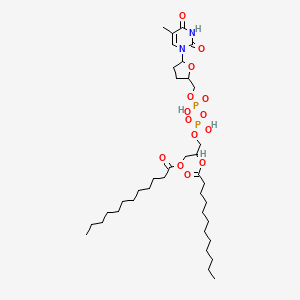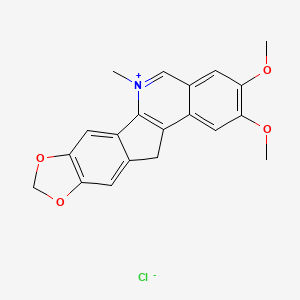
N-Dodecanoyl-4-aminobutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecanoyl-4-aminobutyric acid, also known as N-dodecanoyl-GABA, is a compound with the CAS Registry Number 52558-70-0 . It is a derivative of 4-aminobutyric acid .
Synthesis Analysis
The synthesis of N-substituted derivatives of β-aminobutyric acid involves a solvent and catalyst-free method. This process includes the direct aza-Michael addition of amines to crotonic acid. The protocol involves simple mixing or grinding the reactants at room temperature .Molecular Structure Analysis
The molecular formula of this compound is C16H31NO3 . Its average mass is 367.566 Da and its monoisotopic mass is 367.308655 Da .Chemical Reactions Analysis
This compound can be involved in various chemical reactions. For instance, it has been found in the manufacturing processes of active pharmaceutical ingredients (APIs), where impurities are generated from a variety of sources such as starting materials, intermediates, reagents, solvents, catalysts, and by-products .Wirkmechanismus
While the specific mechanism of action for N-Dodecanoyl-4-aminobutyric acid is not explicitly mentioned in the search results, it’s worth noting that γ-aminobutyric acid (GABA), a related compound, plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Three major classes of mechanism are recognized: modulation of voltage-gated ion channels; enhancement of GABA-mediated inhibitory neurotransmission; and attenuation of glutamate-mediated excitatory neurotransmission .
Safety and Hazards
Zukünftige Richtungen
Non-proteinogenic amino acids (NPAAs) like N-Dodecanoyl-4-aminobutyric acid have become a powerful tool for developing peptide-based drug candidates. The drug-like properties of peptidic medicines can be fundamentally changed by introducing NPAAs in their sequence . This suggests that this compound and similar compounds could have promising applications in the development of new therapeutics.
Eigenschaften
CAS-Nummer |
52558-70-0 |
|---|---|
Molekularformel |
C16H31NO3 |
Molekulargewicht |
285.42 g/mol |
IUPAC-Name |
4-(dodecanoylamino)butanoic acid |
InChI |
InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
BIXOTZHITGYMGF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCCC(=O)O |
Andere CAS-Nummern |
52558-70-0 |
Synonyme |
N-dodecanoyl-4-aminobutyric acid N-dodecanoyl-GABA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea](/img/structure/B1228760.png)

![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(2-furanylmethyl)-6,7-dimethoxyquinazoline-2,4-dione](/img/structure/B1228762.png)
![8-[(1-ethyl-3-piperidinyl)thio]-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one](/img/structure/B1228763.png)
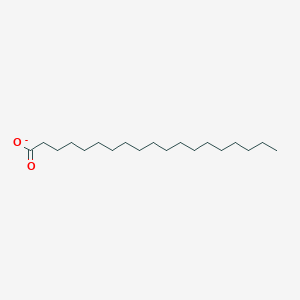
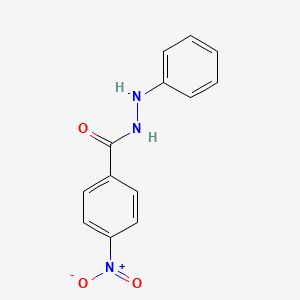

![2-amino-4-(2-ethoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1228769.png)
![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)
![N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1228776.png)
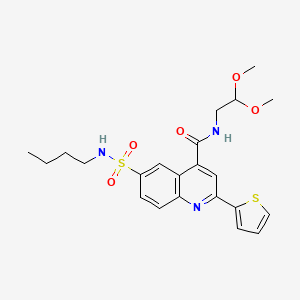
![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)
